An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide
An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-d3-form-d1-amide, also known as N-methylformamide-d4, is a deuterated isotopologue of N-methylformamide. Its unique properties, conferred by the presence of deuterium atoms, make it a valuable tool in a variety of scientific disciplines, including pharmaceutical development, metabolic research, and analytical chemistry. The substitution of hydrogen with deuterium provides a non-radioactive label for tracing metabolic pathways and quantifying analytes with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Methyl-d3-form-d1-amide.
Chemical and Physical Properties
The physical and chemical properties of N-Methyl-d3-form-d1-amide are summarized in the table below. For comparative purposes, the properties of its non-deuterated counterpart, N-methylformamide, are also included.
| Property | N-Methyl-d3-form-d1-amide | N-methylformamide | Reference(s) |
| Molecular Formula | C₂HD₄NO | C₂H₅NO | [1] |
| Molecular Weight | 63.09 g/mol | 59.07 g/mol | [1] |
| CAS Number | 110505-55-0 | 123-39-7 | [1] |
| Appearance | Colorless liquid (expected) | Colorless liquid | [2] |
| Boiling Point | 182.5 °C at 760 mmHg | 199-201 °C | [1] |
| Melting Point | Not available | -3.2 °C | |
| Density | 0.932 g/cm³ | 1.003 g/cm³ | |
| Flash Point | 81.5 °C | 111 °C | |
| Purity | Typically ≥98% chemical purity, ≥99% isotopic purity | Not applicable | |
| Solubility | Soluble in water and most organic solvents (expected) | Soluble in water and most organic solvents |
Spectroscopic Data
Detailed spectroscopic data for N-Methyl-d3-form-d1-amide is not widely available in the public domain. The following sections provide expected spectral characteristics based on the structure of the molecule and available data for the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a proton NMR spectrum of N-Methyl-d3-form-d1-amide, the proton signal from the N-H group would be the most prominent feature. Due to the deuteration of the methyl and formyl groups, the corresponding proton signals will be absent. The N-H proton is expected to appear as a broad singlet. The chemical shift of this proton in the unlabelled N-methylformamide appears as a broad signal around 7.9 ppm in CDCl₃, and this is expected to be similar for the deuterated analog.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the carbonyl carbon and the methyl carbon. The signal for the carbonyl carbon in unlabelled N-methylformamide appears at approximately 165 ppm. The methyl carbon signal in the unlabelled compound is at approximately 28 ppm. Due to the presence of deuterium, the methyl carbon signal in N-Methyl-d3-form-d1-amide will appear as a multiplet due to C-D coupling.
-
²H (Deuterium) NMR: A deuterium NMR spectrum would show two signals corresponding to the deuterium on the formyl carbon and the three deuterium atoms on the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methyl-d3-form-d1-amide will be significantly different from its non-deuterated counterpart due to the heavier mass of deuterium. The characteristic amide bands will shift to lower wavenumbers.
| Band | Typical Range (Non-deuterated) | Expected Shift in N-Methyl-d3-form-d1-amide | Vibrational Mode |
| Amide A (N-H stretch) | 3300-3500 cm⁻¹ | Unchanged | N-H stretching |
| Amide I (C=O stretch) | 1600-1800 cm⁻¹ | Shift to lower wavenumber | Primarily C=O stretching |
| Amide II | 1470-1570 cm⁻¹ | Shift to lower wavenumber | N-H bending and C-N stretching |
| C-D Stretch | Not present | ~2100-2200 cm⁻¹ | C-D stretching of the formyl and methyl groups |
The NIST WebBook provides a gas-phase IR spectrum for unlabelled N-methylformamide which can be used as a reference.
Mass Spectrometry (MS)
In a mass spectrum of N-Methyl-d3-form-d1-amide, the molecular ion peak [M]⁺ is expected at m/z 63.09. The fragmentation pattern will be influenced by the presence of deuterium atoms. The mass spectrum of unlabelled N-methylformamide is available on the NIST WebBook for comparison.
Experimental Protocols
Synthesis of N-Methyl-d3-form-d1-amide
Proposed Synthesis:
The reaction of deuterated methylamine (CD₃NH₂) with deuterated formic acid (DCOOD) or a deuterated methyl formate (DCOOCD₃) would yield N-Methyl-d3-form-d1-amide.
-
Reaction: CD₃NH₂ + DCOOD → DCONHCD₃ + D₂O
General Procedure (adapted from N-methylformamide synthesis):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place deuterated formic acid.
-
Cool the flask in an ice bath.
-
Slowly add deuterated methylamine to the formic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS or NMR).
-
Upon completion, the product can be purified by fractional distillation under reduced pressure.
Purification and Analysis:
-
Purification: Fractional distillation is the primary method for purifying the final product.
-
Analysis: The purity of the synthesized N-Methyl-d3-form-d1-amide can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern. Quantitative NMR (qNMR) can be used to determine the chemical and isotopic purity.
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-Methyl-d3-form-d1-amide.
Use as an Internal Standard in Quantitative NMR (qNMR)
N-Methyl-d3-form-d1-amide can be used as an internal standard for the quantification of analytes in solution by NMR.
Protocol for qNMR using N-Methyl-d3-form-d1-amide as an Internal Standard:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard, N-Methyl-d3-form-d1-amide.
-
Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H or ¹³C NMR spectrum of the sample.
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of all nuclei.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_analyte / M_IS) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
Integral = integrated area of the signal
-
N_protons = number of protons giving rise to the signal
-
M = molecular weight
-
Weight = mass of the compound
-
Purity = purity of the internal standard
-
Logical Workflow for qNMR
Caption: A logical workflow for quantitative NMR (qNMR) using an internal standard.
Applications in Research and Drug Development
Metabolic Studies
The primary application of N-Methyl-d3-form-d1-amide is in metabolic studies. The deuterium label allows researchers to trace the metabolic fate of the N-methylformamide moiety within a biological system.
Kinetic Isotope Effect:
The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect where the cleavage of a C-D bond is slower than that of a C-H bond. Studies on the metabolism of N-methylformamide have shown that deuteration of the formyl group significantly reduces its metabolism and associated hepatotoxicity. This is because the rate-limiting step in its metabolism is the oxidation of the formyl group. The slower metabolism of the deuterated compound can lead to a different pharmacokinetic profile compared to the non-deuterated analog.
Metabolic Pathway of N-methylformamide:
Studies in mice have shown that N-methylformamide is metabolized to methylamine and N-(hydroxymethyl)formamide. A significant portion of the formyl group is exhaled as CO₂. The metabolic pathway involves an initial oxidation step.
Proposed Metabolic Pathway of N-Methylformamide
Caption: A simplified diagram of the proposed metabolic pathway of N-methylformamide.
Drug Development
In drug development, understanding the metabolism of a drug candidate is crucial. N-Methyl-d3-form-d1-amide can be used as a building block to synthesize deuterated drug candidates containing an N-methylformamide moiety. The altered metabolic profile of the deuterated drug can lead to improved pharmacokinetic properties, such as a longer half-life and reduced toxicity.
Modulation of Cellular Processes
While there is no direct evidence of N-Methyl-d3-form-d1-amide being used to study specific signaling pathways, its non-deuterated counterpart, N-methylformamide, has been shown to sensitize colon cancer cells to chemotherapeutic agents. This effect is associated with an increase in the expression of certain integrins (VLA2, VLA5, and VLA6) on the cell surface. This suggests that N-methylformamide can modulate cell adhesion and signaling processes. The deuterated analog could be a valuable tool to investigate these effects with the ability to track the compound's fate within the cells.
Experimental Workflow for Studying Integrin Modulation
Caption: A workflow to investigate the effect of N-Methyl-d3-form-d1-amide on integrin expression.
Safety Information
Conclusion
N-Methyl-d3-form-d1-amide is a versatile research chemical with significant applications in metabolic studies, drug development, and analytical chemistry. Its deuterated nature allows for precise tracing and quantification, providing valuable insights that are not easily obtainable with its non-deuterated counterpart. While detailed experimental data for the deuterated compound is sparse in public literature, this guide provides a solid foundation of its chemical properties, expected spectral characteristics, and potential experimental applications based on the known science of its non-deuterated analog and the principles of isotopic labeling. As the use of deuterated compounds in research continues to grow, the importance of N-Methyl-d3-form-d1-amide as a research tool is expected to increase.
